6-Bromo-N2-(4-methoxybenzyl)pyrazine-2,3-diamine
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Overview
Description
6-Bromo-N2-(4-methoxybenzyl)pyrazine-2,3-diamine is an organic compound that features a pyrazine ring substituted with a bromo group and a methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N2-(4-methoxybenzyl)pyrazine-2,3-diamine typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like methanol and catalysts such as sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N2-(4-methoxybenzyl)pyrazine-2,3-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Bromo-N2-(4-methoxybenzyl)pyrazine-2,3-diamine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-N2-(4-methoxybenzyl)pyrazine-2,3-diamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazine ring and substituents. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N3-methyl-pyrazine-2,3-diamine
- Methyl 5-bromo-2-methoxypyridine-3-carboxylate
- 5-Bromo-2-methoxypyridine-3-carboxylic acid methyl ester
Uniqueness
6-Bromo-N2-(4-methoxybenzyl)pyrazine-2,3-diamine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
827602-53-9 |
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Molecular Formula |
C12H13BrN4O |
Molecular Weight |
309.16 g/mol |
IUPAC Name |
5-bromo-3-N-[(4-methoxyphenyl)methyl]pyrazine-2,3-diamine |
InChI |
InChI=1S/C12H13BrN4O/c1-18-9-4-2-8(3-5-9)6-16-12-11(14)15-7-10(13)17-12/h2-5,7H,6H2,1H3,(H2,14,15)(H,16,17) |
InChI Key |
YMCPFTAEKZJNQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=CN=C2N)Br |
Origin of Product |
United States |
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